molecular formula C9H17NOS B1420091 N-(oxolan-2-ylmethyl)thiolan-3-amine CAS No. 1021130-21-1

N-(oxolan-2-ylmethyl)thiolan-3-amine

Cat. No.: B1420091
CAS No.: 1021130-21-1
M. Wt: 187.3 g/mol
InChI Key: HUSJZIRGWUBMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxolan-2-ylmethyl)thiolan-3-amine is a chemical compound with the molecular formula C9H17NOS and a molecular weight of 187.30238 g/mol . This compound features a thiolane ring and an oxolane ring, making it an interesting subject for various chemical studies.

Scientific Research Applications

N-(oxolan-2-ylmethyl)thiolan-3-amine has various applications in scientific research, including:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)thiolan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(oxolan-2-ylmethyl)thiolan-3-amine include:

  • N-(oxolan-2-ylmethyl)thiolan-2-amine
  • N-(oxolan-2-ylmethyl)thiolan-4-amine

Uniqueness

This compound is unique due to its specific ring structure and the position of the amine group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)thiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-2-9(11-4-1)6-10-8-3-5-12-7-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSJZIRGWUBMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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